

# The Discovery and Enduring Significance of (+)-Lysergic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Lysergic acid

Cat. No.: B10850351

[Get Quote](#)

## Introduction

**(+)-Lysergic acid**, a chiral tetracyclic ergoline alkaloid, stands as a pivotal molecule in the history of neuroscience and pharmacology. Its discovery and the subsequent synthesis of its diethylamide derivative, lysergic acid diethylamide (LSD), unlocked new frontiers in the understanding of neurotransmission and consciousness. This technical guide provides an in-depth exploration of the discovery, historical significance, and key experimental methodologies associated with **(+)-lysergic acid** and its derivatives, tailored for researchers, scientists, and drug development professionals.

## Discovery and Historical Milestones

The journey of **(+)-lysergic acid** is intrinsically linked to the study of ergot alkaloids, compounds produced by the fungus *Claviceps purpurea*, which grows on rye and other grains.

**Isolation from Ergot Alkaloids:** The initial isolation and characterization of ergot alkaloids began in the early 20th century. In 1918, Arthur Stoll at Sandoz Laboratories developed a method for the efficient separation and purification of ergotamine from fermented rye.<sup>[1]</sup> Subsequently, through hydrolysis of various ergot alkaloids, the common structural nucleus, lysergic acid, was identified.<sup>[2]</sup>

**First Synthesis of LSD:** In 1938, Swiss chemist Dr. Albert Hofmann, also at Sandoz in Basel, Switzerland, first synthesized lysergic acid diethylamide (LSD-25) as the 25th derivative in a series of lysergic acid amides.<sup>[3][4][5]</sup> His goal was to create a respiratory and circulatory

stimulant (an analeptic).[4] However, initial pharmacological testing of LSD-25 did not reveal any properties of interest, and the compound was set aside.[5]

**The Accidental Discovery of Psychoactive Effects:** Five years later, on April 16, 1943, while re-synthesizing LSD-25, Dr. Hofmann accidentally absorbed a small amount of the substance, likely through his fingertips.[6][7] He experienced remarkable restlessness and dizziness, followed by a dream-like state with an "uninterrupted stream of fantastic pictures, extraordinary shapes with intense, kaleidoscopic play of colors."<sup>[7]</sup>

**"Bicycle Day": The First Intentional Ingestion:** To confirm that LSD-25 was the cause of his experience, on April 19, 1943, Hofmann intentionally ingested what he considered a very small dose: 0.25 milligrams (250 micrograms).[5][6] This resulted in a much more intense and overwhelming experience. His bicycle ride home from the laboratory that day, accompanied by his assistant, has become famously known as "Bicycle Day" and marks the first recorded LSD trip.[8]

**Scientific Exploration and Controversy:** Following the discovery of its profound psychoactive effects, LSD was introduced to the medical community by Sandoz as "Delysid" for use in psychiatric research.[9] It was explored as a tool to induce a "model psychosis" to better understand mental illness and as an adjunct to psychotherapy.[9][10] The structural similarity of LSD to serotonin, a neurotransmitter discovered in the brain in 1953, spurred significant research into the neurochemistry of the brain.[10][11] However, widespread recreational use in the 1960s led to its classification as a Schedule I controlled substance in the United States in 1970, effectively halting clinical research for several decades.[10] In recent years, there has been a resurgence of scientific interest in the therapeutic potential of LSD and other psychedelics for treating conditions such as depression, anxiety, and addiction.[10][11]

## Quantitative Pharmacological Data

The potent effects of LSD are underpinned by its interactions with various neurotransmitter receptors, particularly within the serotonin system.

## Receptor Binding Affinities

LSD exhibits high affinity for a range of serotonin (5-HT) and dopamine (D) receptors. The dissociation constant ( $K_i$ ) is a measure of the affinity of a ligand for a receptor; a lower  $K_i$  value indicates a higher binding affinity.

| Receptor Subtype    | K <sub>i</sub> (nM)            |
|---------------------|--------------------------------|
| Serotonin Receptors |                                |
| 5-HT <sub>1a</sub>  | 1.1[12]                        |
| 5-HT <sub>2a</sub>  | 2.9[12]                        |
| 5-HT <sub>2c</sub>  | 4.9[12]                        |
| 5-HT <sub>2C</sub>  | 23[12]                         |
| 5-HT <sub>5a</sub>  | 9 (in cloned rat tissues)[12]  |
| 5-HT <sub>6</sub>   | 2.3[12]                        |
| Dopamine Receptors  |                                |
| D <sub>1</sub>      | High Affinity (qualitative)[9] |
| D <sub>2</sub>      | High Affinity (qualitative)[9] |

Table 1: Binding affinities (K<sub>i</sub>) of LSD for various human receptors. Data compiled from publicly available databases.

## Pharmacokinetics of Oral LSD in Humans

Understanding the pharmacokinetic profile of LSD is crucial for interpreting its effects in clinical and research settings. The following table summarizes key pharmacokinetic parameters from studies in healthy volunteers.

| Dose (µg) | C <sub>max</sub> (ng/mL) | t <sub>max</sub> (hours) | t <sub>1/2</sub> (hours) | AUC <sub>0-∞</sub> (ng·h/mL) |
|-----------|--------------------------|--------------------------|--------------------------|------------------------------|
| 100       | 1.3                      | 1.4                      | 2.6                      | 8.1                          |
| 200       | 3.1                      | 1.5                      | 3.6                      | 13                           |

Table 2: Pharmacokinetic parameters of oral LSD in healthy human subjects. C<sub>max</sub>: Maximum plasma concentration; t<sub>max</sub>: Time to reach maximum plasma concentration; t<sub>1/2</sub>: Elimination

half-life;  $AUC_{0-\infty}$ : Area under the plasma concentration-time curve from time zero to infinity.

Data adapted from Dolder et al., 2017.[1][6][9][13][14]

## Potency and Efficacy

The potency of a drug is often expressed as its half-maximal effective concentration ( $EC_{50}$ ) or half-maximal inhibitory concentration ( $IC_{50}$ ).

| Assay                                                    | Parameter        | Value                   |
|----------------------------------------------------------|------------------|-------------------------|
| Subjective "Good Drug Effect"                            | $EC_{50}$        | ~0.67 ng/mL             |
| Subjective "Bad Drug Effect"                             | $EC_{50}$        | ~2.5 ng/mL              |
| 5-HT <sub>2a</sub> Receptor Activation<br>(Calcium Flux) | $EC_{50}$ (5-HT) | $1.40 \times 10^{-8}$ M |

Table 3: Potency and efficacy measures for LSD and serotonin.  $EC_{50}$  values for subjective effects are from pharmacokinetic-pharmacodynamic modeling in humans.[6] The  $EC_{50}$  for 5-HT at the 5-HT<sub>2a</sub> receptor is provided for comparison.[10]

## Experimental Protocols

This section outlines the methodologies for key experiments related to **(+)-lysergic acid** and its derivatives.

### Isolation of Lysergic Acid from Ergot Alkaloids

The traditional method for obtaining lysergic acid involves the hydrolysis of ergot alkaloids.

**Principle:** Peptide-type ergot alkaloids (e.g., ergotamine, ergotoxine) are hydrolyzed under alkaline conditions to yield **(+)-lysergic acid** and the corresponding peptide or amino acid moieties.

**Protocol:**

- **Hydrolysis:** A mixture of crude ergot alkaloids is refluxed with a solution of potassium hydroxide in a suitable solvent (e.g., aqueous ethanol) under an inert atmosphere.[15][16] The reaction progress is monitored by thin-layer chromatography (TLC).

- Extraction: After completion of the hydrolysis, the reaction mixture is cooled and acidified. The precipitated lysergic acid is then extracted with an organic solvent such as diethyl ether. [\[15\]](#)
- Purification: The crude lysergic acid is purified by recrystallization from a suitable solvent system. Chromatographic methods, such as column chromatography on silica gel or a porous gel, can also be employed for further purification.[\[15\]](#)[\[16\]](#)

## Total Synthesis of ( $\pm$ )-Lysergic Acid (Woodward Synthesis)

The first total synthesis of lysergic acid was a landmark achievement in organic chemistry, accomplished by R.B. Woodward and his team in 1954.

### Key Stages:

- Construction of the Tricyclic Ketone (Uhle's Ketone): The synthesis begins with the construction of a key tricyclic intermediate, often referred to as Uhle's ketone or a derivative thereof.[\[17\]](#)[\[18\]](#)
- Introduction of the D-Ring Nitrogen: The nitrogen atom of the D-ring is introduced via a multi-step sequence.
- D-Ring Cyclization: An intramolecular aldol condensation reaction is employed to form the six-membered D-ring, completing the tetracyclic ergoline skeleton.[\[18\]](#)
- Functional Group Manipulations: Subsequent steps involve the conversion of functional groups to install the carboxylic acid at C-8 and the N-methyl group at N-6.
- Aromatization of the Indole Ring: The final step involves the dehydrogenation of the dihydroindole moiety to regenerate the aromatic indole ring system, yielding ( $\pm$ )-lysergic acid. [\[18\]](#)

## Radioligand Binding Assay for the 5-HT<sub>2a</sub> Receptor

This assay is used to determine the affinity of a compound for the 5-HT<sub>2a</sub> receptor.

**Principle:** A radiolabeled ligand with known high affinity for the 5-HT<sub>2a</sub> receptor (e.g., [<sup>3</sup>H]ketanserin) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor).[19][20] The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation.

**Protocol:**

- **Membrane Preparation:** Membranes from cells stably expressing the human 5-HT<sub>2a</sub> receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex) are prepared by homogenization and centrifugation.[19][20]
- **Incubation:** The membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the test compound.
- **Filtration:** The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.[19]
- **Scintillation Counting:** The radioactivity on the filters is quantified using a scintillation counter. [19]
- **Data Analysis:** The data are analyzed to determine the IC<sub>50</sub> and subsequently the K<sub>i</sub> value.

## Functional Assay: Calcium Flux Assay for 5-HT<sub>2a</sub> Receptor Activation

This assay measures the functional activity of a compound at the 5-HT<sub>2a</sub> receptor.

**Principle:** The 5-HT<sub>2a</sub> receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 signaling pathway.[19] This leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.

**Protocol:**

- Cell Culture: Cells stably expressing the human 5-HT<sub>2a</sub> receptor are cultured and plated in a multi-well plate.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Compound Addition: The test compound is added to the wells at various concentrations.
- Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.<sup>[10]</sup>
- Data Analysis: The data are used to generate a dose-response curve, from which the EC<sub>50</sub> and E<sub>max</sub> (maximum effect) values can be determined.

## Signaling Pathways and Experimental Workflows

The psychoactive effects of LSD are primarily mediated by its action on the serotonin 5-HT<sub>2a</sub> receptor, which triggers a cascade of intracellular signaling events.

## 5-HT<sub>2a</sub> Receptor Signaling



[Click to download full resolution via product page](#)

Caption: 5-HT<sub>2a</sub> Receptor Signaling Pathways Activated by LSD.

## Experimental Workflow: From Ergot to Lysergic Acid



[Click to download full resolution via product page](#)

Caption: Workflow for the Isolation of **(-)-Lysergic Acid** from Ergot.

## Logical Relationship: Discovery and Impact of LSD

Caption: Logical Flow of the Discovery and Impact of LSD.

## Conclusion

The discovery of **(+)-lysergic acid** and the profound effects of its diethylamide derivative have had a lasting and complex impact on science and society. From its origins in the study of ergot alkaloids to its central role in the psychedelic revolution and its recent re-emergence as a potential therapeutic agent, the story of lysergic acid is a testament to the serendipitous nature of scientific discovery and the intricate relationship between chemistry, the brain, and consciousness. For researchers and drug development professionals, the rich history and complex pharmacology of **(+)-lysergic acid** and its derivatives continue to offer valuable insights into the workings of the central nervous system and provide a foundation for the development of novel therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. d-nb.info [d-nb.info]
- 2. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K<sup>+</sup> channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Albert Hofmann - Wikipedia [en.wikipedia.org]
- 5. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Research Starters | EBSCO Research [ebsco.com]
- 6. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Pharmacokinetics and subjective effects of a novel oral LSD formulation in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects. [sonar.ch]
- 14. researchgate.net [researchgate.net]
- 15. DE2610859A1 - Lysergic acids from ergot alkaloids - by hydrolysis and chromatography - Google Patents [patents.google.com]
- 16. DE2610859C3 - Process for the production of d-lysergic acid - Google Patents [patents.google.com]
- 17. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. benchchem.com [benchchem.com]
- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of (+)-Lysergic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10850351#lysergic-acid-discovery-and-historical-significance>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)